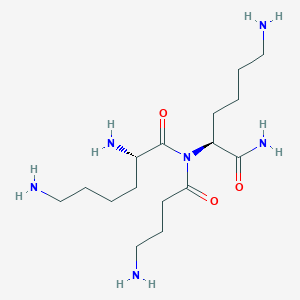
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of lysine residues and an aminobutanoyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves the coupling of L-lysine with 4-aminobutanoic acid under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The reaction is usually carried out in an aqueous or organic solvent, with careful control of pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The aminobutanoyl group can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: It serves as a substrate in enzymatic studies and as a probe for investigating protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: this compound is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The aminobutanoyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide include other lysine derivatives and peptides with aminobutanoyl groups. Examples include:
- N~2~-(4-Aminobutanoyl)-L-lysine
- N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane
Uniqueness
This compound stands out due to its specific combination of lysine residues and the aminobutanoyl group, which confer unique chemical and biological properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
882171-26-8 |
|---|---|
Molecular Formula |
C16H34N6O3 |
Molecular Weight |
358.48 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-(4-aminobutanoyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C16H34N6O3/c17-9-3-1-6-12(20)16(25)22(14(23)8-5-11-19)13(15(21)24)7-2-4-10-18/h12-13H,1-11,17-20H2,(H2,21,24)/t12-,13-/m0/s1 |
InChI Key |
SFPIBBPEHGQSBE-STQMWFEESA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)N |
Canonical SMILES |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















